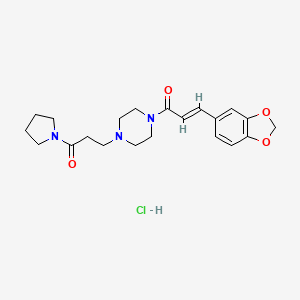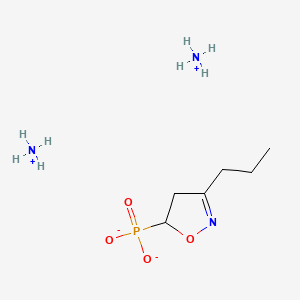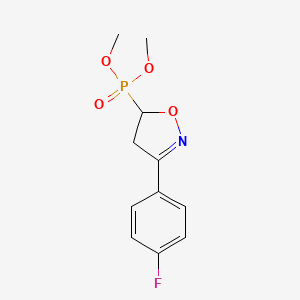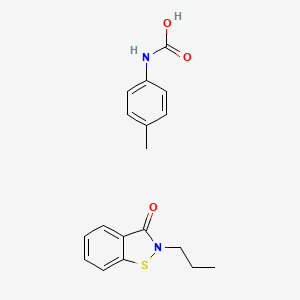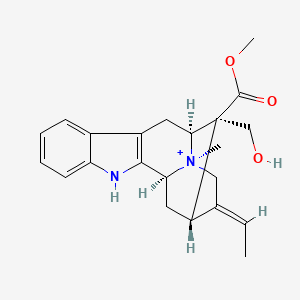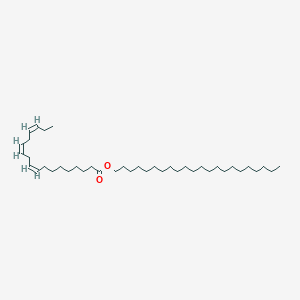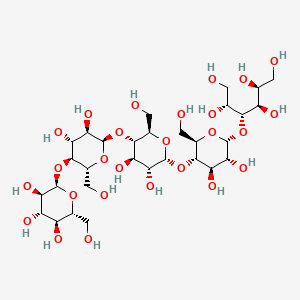
2,3,5-Trimethyl-6-propylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethyl-6-propylpyrazine: is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 g/mol . It belongs to the class of alkylated pyrazines, which are known for their distinctive aromatic properties. This compound is often used in the flavor and fragrance industry due to its nutty, root vegetable-like, buttery, and sourish aroma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-propylpyrazine can be achieved through various chemical reactions involving the alkylation of pyrazine derivatives. One common method involves the reaction of 2,3,5-trimethylpyrazine with propyl halides under basic conditions to introduce the propyl group at the 6-position .
Industrial Production Methods: In industrial settings, this compound can be produced as a by-product of succinic acid production using microorganisms such as Basfia succiniciproducens. The fermentation process involves the use of cheap, non-petroleum-based raw materials like glycerol or glucose .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trimethyl-6-propylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazine ring .
Applications De Recherche Scientifique
2,3,5-Trimethyl-6-propylpyrazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrazine chemistry and reactivity.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethyl-6-propylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparaison Avec Des Composés Similaires
- 2,3,5-Trimethyl-6-ethylpyrazine
- 2,3,5-Trimethyl-6-butylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,3,5-Trimethyl-6-propylpyrazine is unique due to its specific propyl group at the 6-position, which imparts a distinct aroma profile compared to its ethyl, butyl, and tetramethyl counterparts. The differences in alkyl groups result in variations in their aromatic properties and applications in the flavor and fragrance industry .
Propriétés
Numéro CAS |
92233-82-4 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-propylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
Clé InChI |
GEPYSCIASYXPCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


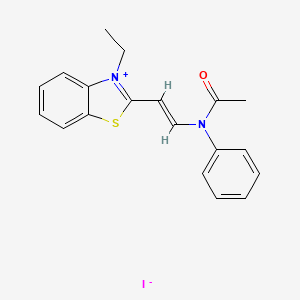
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)



